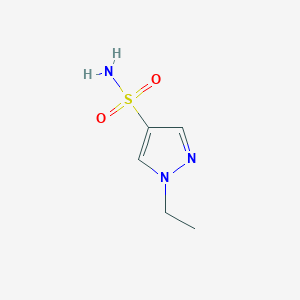

![molecular formula C26H17BrClNO3 B2818537 N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide CAS No. 328539-61-3](/img/structure/B2818537.png)

N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

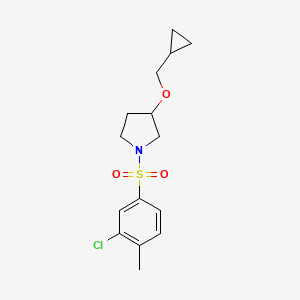

N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide is a chemical compound with the molecular formula C13H9BrClNO . It has a molecular weight of 310.58 . The compound is also known by its IUPAC name, 5-bromo-2-chloro-N-phenylbenzamide .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a bromine atom, a chlorine atom, a phenyl group, and an amide group . The InChI code for the compound is 1S/C13H9BrClNO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h1-8H, (H,16,17) .Applications De Recherche Scientifique

Anti-Tumor Activity and Mechanisms

N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide, as part of the broader family of phenoxybenzamide derivatives, has been explored for its potential anti-tumor activities. For instance, phenoxybenzamine hydrochloride, a related compound, has demonstrated significant inhibitory effects on the proliferation, migration, invasion, and tumorigenesis of glioma cells both in vitro and in vivo. This inhibition includes the attenuation of malignancy in glioma, highlighting a potential pathway for the application of this compound in cancer research. The mechanism involves the suppression of the TrkB-Akt pathway, which is critical for tumor proliferation and survival, indicating a promising therapeutic strategy against glioma and potentially other cancers (Xian-bin Lin et al., 2016).

Anticonvulsant Properties and Pharmacological Evaluation

Another area of application is in the design and pharmacological evaluation of benzamide derivatives for their anticonvulsant properties. Compounds within this chemical family, including variations such as 4-thiazolidinone derivatives, have shown considerable anticonvulsant activity in models of electroshock and pentylenetetrazole-induced lethal convulsions. These findings suggest a potential for this compound to serve as a scaffold for developing new anticonvulsant agents, leveraging its structural features for binding to relevant pharmacological targets like benzodiazepine receptors (M. Faizi et al., 2017).

Antioxidant Activity

Compounds similar to this compound, especially those containing bromophenol groups, have been isolated from marine sources and evaluated for their antioxidant properties. These nitrogen-containing bromophenols exhibit potent scavenging activity against free radicals like DPPH, highlighting a potential application of this compound in developing natural antioxidant agents for food or pharmaceutical use (Ke-kai Li et al., 2012).

Material Science and Polymer Research

The structural features of this compound may also find applications in material science, particularly in the synthesis and characterization of novel polyimides. Polyimides based on similar aromatic compounds exhibit high thermal stability and solubility in organic solvents, making them suitable for advanced applications in electronics, coatings, and aerospace technologies. The incorporation of this compound derivatives could lead to new materials with enhanced properties (M. Butt et al., 2005).

Mécanisme D'action

Target of Action

The primary targets of N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide are currently unknown . The compound’s structure suggests it may interact with proteins or enzymes that recognize similar molecular motifs

Mode of Action

Based on its chemical structure, it may bind to its targets via non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . The compound’s effects on cellular pathways would depend on its specific targets and their roles in these pathways .

Pharmacokinetics

These properties would determine the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would depend on the compound’s specific targets and the changes it induces upon binding .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its ability to bind to its targets .

Analyse Biochimique

Biochemical Properties

It is known that similar compounds, such as indole derivatives, have diverse biological activities and interact with various enzymes, proteins, and other biomolecules . These interactions can involve noncovalent interactions among the residues of proteins and nucleic acids .

Cellular Effects

It is known that similar compounds can have significant effects on various types of cells and cellular processes .

Molecular Mechanism

It is known that similar compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that similar compounds can have significant changes in their effects over time in laboratory settings .

Dosage Effects in Animal Models

It is known that similar compounds can have significant dosage-dependent effects in animal models .

Metabolic Pathways

It is known that similar compounds can be involved in various metabolic pathways .

Transport and Distribution

It is known that similar compounds can be transported and distributed within cells and tissues in various ways .

Subcellular Localization

It is known that similar compounds can have specific subcellular localizations and that these localizations can affect their activity or function .

Propriétés

IUPAC Name |

N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17BrClNO3/c27-18-12-15-22(25(30)21-8-4-5-9-23(21)28)24(16-18)29-26(31)17-10-13-20(14-11-17)32-19-6-2-1-3-7-19/h1-16H,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJXDDUTQNQBFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Br)C(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17BrClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

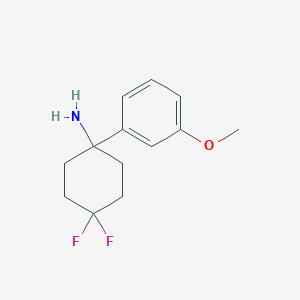

![3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride](/img/structure/B2818455.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B2818456.png)

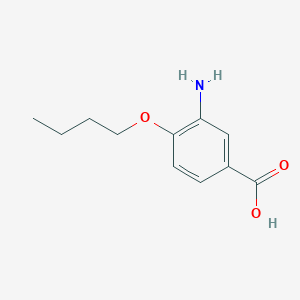

![4-tert-butyl-N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B2818459.png)

![N-[(3S,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2818460.png)

![2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid](/img/no-structure.png)

![1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2818464.png)

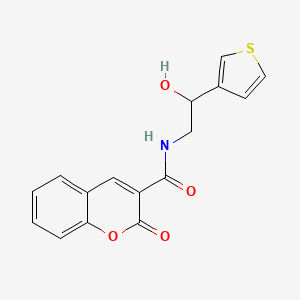

![methyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2818469.png)

![3-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2818475.png)